molecular formula C7H14N2O3 B8596467 3-acetamido-N-(2-hydroxyethyl)propanamide

3-acetamido-N-(2-hydroxyethyl)propanamide

Cat. No. B8596467
M. Wt: 174.20 g/mol
InChI Key: GSMTYNSCEYOUIG-UHFFFAOYSA-N
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Patent
US05053426

Procedure details

According to scheme V, N-acetyl-β-alanine methyl ester 5 is reacted with ethanolamine neat at 85° C., giving 3-(acetylamino)-N-(2-hydroxyethyl)propanamide 16 which is reacted with oleoyl chloride 1, giving the ester isostere product 2-[[3-(acetylamino)-1-oxopropyl]amino]ethyl-9(Z)-octadecenoate 17. ##STR14##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:10])[CH2:4][CH2:5][NH:6][C:7](=[O:9])[CH3:8].[CH2:11]([CH2:13][NH2:14])[OH:12]>>[C:7]([NH:6][CH2:5][CH2:4][C:3]([NH:14][CH2:13][CH2:11][OH:12])=[O:10])(=[O:9])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCNC(C)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCCC(=O)NCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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